Tetra-n-octylammonium Iodide

Descripción general

Descripción

Tetra-N-octylammonium iodide is a tetraalkylammonium salt and a useful nitrogen-containing building block . It is also used as a solid extrantant for platinum and gold in the analysis of natural objects . It appears as a white to light yellow powder to crystal .

Molecular Structure Analysis

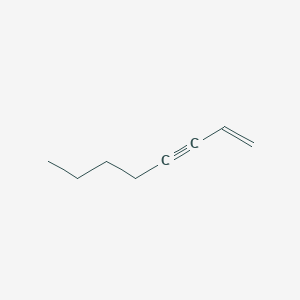

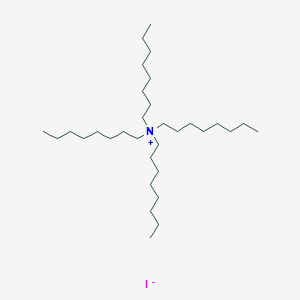

The molecular formula of Tetra-n-octylammonium Iodide is C32H68IN . The molecular weight is 593.81 .Physical And Chemical Properties Analysis

Tetra-n-octylammonium Iodide is a solid at 20 degrees Celsius . It is off-white to light yellow in color .Aplicaciones Científicas De Investigación

Solar Cell Technology

Tetra-n-octylammonium iodide has been used in the field of solar cell technology, specifically in perovskite solar cells . It has been found that surface passivation by n-octylammonium iodide dramatically reduces the number of trap states (by about 50 times), which substantially improves the performance of the device . This application is particularly important as it contributes to the development of more efficient and cost-effective solar energy solutions.

Catalyst for Methylation and Benzylation

Tetra-n-octylammonium iodide can be used as a catalyst for methylation and benzylation of alcohols with dimethyl sulfate and benzyl bromide respectively . This application is significant in the field of organic chemistry, where such reactions are commonly used for the synthesis of various organic compounds.

Source of Iodide Anion

Tetra-n-octylammonium iodide is a useful source of iodide anion . This can be used in various chemical reactions where iodide ions are required. For example, it can be used in the preparation of neopentyl iodides from the triflates .

Biochemical Research

Tetra-n-octylammonium iodide is a biochemical reagent that can be used in life science research . While the specific applications in this field are not detailed in the search results, it’s likely that it could be used in a variety of biochemical experiments and procedures.

Surface Passivation

As mentioned in the solar cell technology application, Tetra-n-octylammonium iodide can be used for surface passivation . This process involves coating a material with a protective layer, which can prevent corrosion, oxidation, or other types of detrimental chemical reactions.

Preparation of Neopentyl Iodides

Tetra-n-octylammonium iodide can be involved in the preparation of neopentyl iodides from the triflates . Neopentyl iodides are used in various chemical reactions and the synthesis of various organic compounds.

Safety and Hazards

Mecanismo De Acción

Target of Action

Tetra-n-octylammonium Iodide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .

Mode of Action

As a biochemical reagent, it likely interacts with its targets to induce certain biochemical reactions or changes .

Result of Action

As a biochemical reagent, it is expected to participate in various biochemical reactions, potentially leading to observable changes at the molecular and cellular levels .

Propiedades

IUPAC Name |

tetraoctylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68N.HI/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPZZJZTFHCXNK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H68IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457827 | |

| Record name | Tetra-n-octylammonium Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16829-91-7 | |

| Record name | 1-Octanaminium, N,N,N-trioctyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16829-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetra-n-octylammonium Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetra-n-octylammonium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Tetra-n-octylammonium Iodide contribute to the rejuvenation of aged perovskite quantum dots (PQDs)?

A: Tetra-n-octylammonium Iodide plays a crucial role in the in-situ defect healing treatment (DHT) of aged PQDs. When combined with iodine, it generates I3− anions that effectively anchor onto the surface defects of the aged PQDs []. This interaction has two primary effects:

- Reduced Nonradiative Recombination: The anchored I3− anions significantly diminish the nonradiative recombination of photogenerated charge carriers, a major factor hindering the performance of aged PQDs [].

- Improved Charge Transport: The DHT process, facilitated by Tetra-n-octylammonium Iodide, also contributes to renovating the morphology of the aged PQDs. This results in a more favorable stacking orientation within the PQD solids, leading to improved charge carrier transport and enhanced overall efficiency [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid](/img/structure/B94637.png)